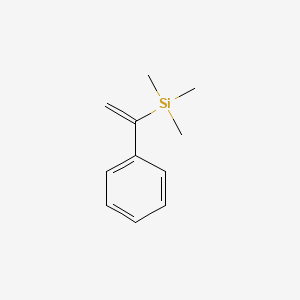
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized as a protecting group in solid-phase peptide synthesis. The compound is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of complex peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester typically involves the reaction of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester undergoes several types of reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group under basic conditions.
Coupling: Reaction with amino groups to form peptide bonds.
Hydrolysis: Reaction with water to form the corresponding acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dichloromethane.
Hydrolysis: Water or aqueous buffer solutions.
Major Products Formed
Deprotection: N-alpha-(tert-butyl)-L-tyrosine and fluorenylmethanol.
Coupling: Peptides with N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine as a residue.
Hydrolysis: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide.
Applications De Recherche Scientifique
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of tyrosine during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glycine succinimidyl ester
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is unique due to its specific structure, which includes a tert-butyl group on the tyrosine residue. This provides additional stability and protection during peptide synthesis, making it particularly useful for synthesizing peptides with sensitive or reactive side chains .
Propriétés
Formule moléculaire |
C32H32N2O7 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H32N2O7/c1-2-3-18-39-22-14-12-21(13-15-22)19-28(31(37)41-34-29(35)16-17-30(34)36)33-32(38)40-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,2-3,16-20H2,1H3,(H,33,38)/t28-/m0/s1 |
Clé InChI |
UKTLGTYFLJWNLA-NDEPHWFRSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


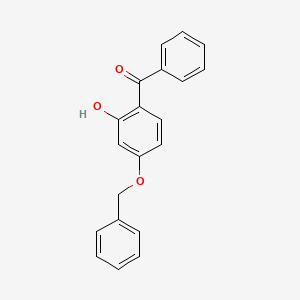
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
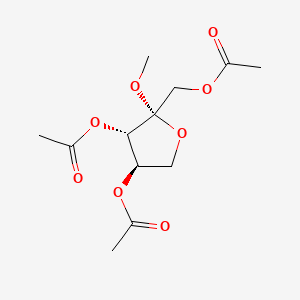
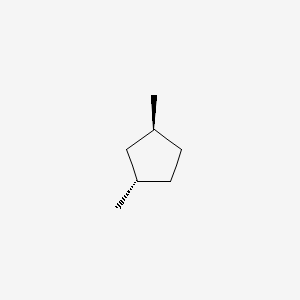

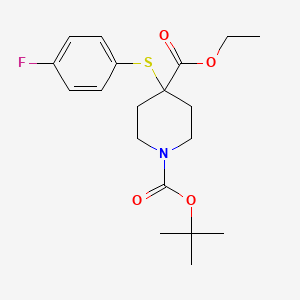
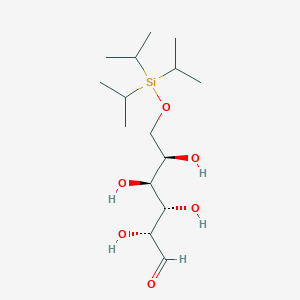

![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
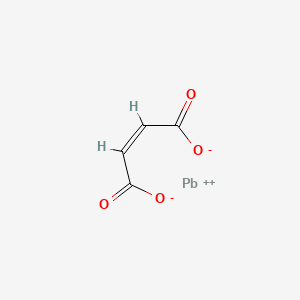
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
